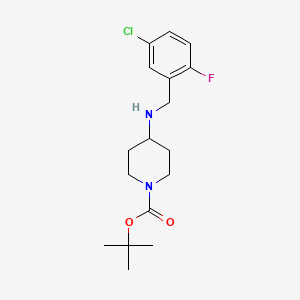

4-(5-氯-2-氟苄氨基)哌啶-1-甲酸叔丁酯

描述

The compound tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound features a tert-butyl group attached to the nitrogen atom of the piperidine ring, and a benzylamino substituent with chloro and fluoro groups on the aromatic ring.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

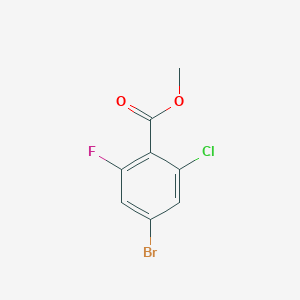

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which could be relevant for analyzing the structure of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate .

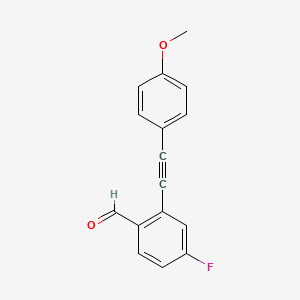

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The reactivity of the benzylamino group in tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate could be explored in the context of forming new bonds or introducing additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperidine ring. For instance, the crystal structure and molecular properties of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate were reported, providing insights into bond lengths and angles typical for this class of compounds . These properties are crucial for understanding the behavior of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate in different environments and could affect its potential applications in pharmaceuticals or material science.

科学研究应用

合成与表征

- 一种相关的化合物,4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-甲酸叔丁酯,它是万德他尼的关键中间体,已由哌啶-4-基甲醇合成。此过程涉及酰化、磺化和取代等步骤 (王、王、唐和徐,2015).

生物评价

- 合成了结构相似的化合物 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸叔丁酯,并对其体外抗菌和驱虫活性进行了评估。它表现出较差的抗菌活性和中等的驱虫活性 (Sanjeevarayappa、Iyengar、Kumar 和 Suchetan,2015).

抗癌药物合成中的中间体

- 4-甲酰-3,6-二氢吡啶-1(2H)-甲酸叔丁酯,一种具有相似结构的化合物,是小分子抗癌药物的重要中间体。开发了该化合物的合成方法,表明其在开发新抗癌药物中的潜在用途 (张、叶、徐和徐,2018).

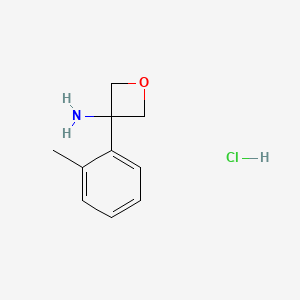

脱氧胞苷激酶抑制剂中的用途

- 描述了一种相关化合物 5-氟-2-(哌啶-4-氧基)嘧啶-4-胺的实用合成方法,该化合物是制备一类新的强效脱氧胞苷激酶 (dCK) 抑制剂的关键中间体。这表明在癌症治疗中具有潜在应用 (张、颜、Kanamarlapudi、吴和 Keyes,2009).

分子结构分析

- 分析了 4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-甲酸叔丁酯的晶体结构,揭示了 N-叔丁基哌嗪亚结构上第二个氮原子的新化学性质。这表明其在药理学应用中的潜力 (Gumireddy、DeBoyace、Rupprecht、Gupta、Patel、Flaherty 和 Wildfong,2021).

安全和危害

The compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

tert-butyl 4-[(5-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-10-13(18)4-5-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOFKJYMFEHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116024 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349715-73-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

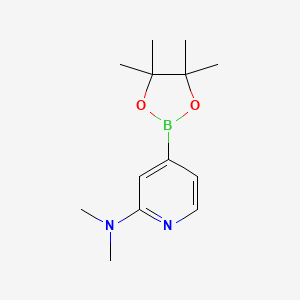

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)

![Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3027531.png)

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)

![tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027540.png)